molecular formula C7H17BO2 B1587790 Methyl-di(propan-2-yloxy)borane CAS No. 86595-27-9

Methyl-di(propan-2-yloxy)borane

Cat. No. B1587790
CAS RN: 86595-27-9
M. Wt: 144.02 g/mol
InChI Key: BHOFOFKBMGVFSG-UHFFFAOYSA-N
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Description

Methyl-di(propan-2-yloxy)borane, also known as MDB, is an organoboron compound that has a wide range of applications in the field of organic synthesis. MDB is a colorless, volatile liquid with a boiling point of 37.2°C. It is a versatile reagent that can be used in a variety of reactions, including Diels-Alder reactions, aldol condensations, and hydroborations. It is also used for the synthesis of organoboron compounds, which are used in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

Catalysis and Synthesis

Methyl-di(propan-2-yloxy)borane, part of the broader class of organoboranes, plays a significant role in organic synthesis, particularly in the formation of amides and esters. The activation of carboxylic acids using borane complexes facilitates the efficient synthesis of these compounds, showcasing the utility of boranes in organic synthesis. This methodology offers a pathway for selective esterification in the presence of aromatic carboxylic acids under specific conditions, demonstrating the versatility and effectiveness of borane-based reagents in synthesizing key organic molecules (Huang, Reilly, & Buckle, 2007).

Hydroboration and C-H Activation

Research highlights the importance of borane complexes in the hydroboration of alkenes and C-H activation for constructing C-B bonds. These processes are fundamental for creating alkylboronate esters and demonstrate the thermodynamic and kinetic favorability of converting C-H bonds to C-B bonds. Such reactions are pivotal in organic synthesis, providing a pathway to complex molecules with broad applications in materials science, pharmaceuticals, and agrochemicals (Mkhalid et al., 2010).

Green Chemistry and Environmental Benefits

In the realm of green chemistry, boranes are employed as safe, effective carriers for hydroboration reactions, minimizing hazardous by-products and enhancing recyclability. Fluorous BMS, a combination of borane gas and fluorous sulfide, exemplifies this by facilitating hydroboration in environmentally benign solvents, thereby reducing the ecological footprint of chemical syntheses. Such advancements underscore the potential of boranes in developing sustainable chemical processes (Crich & Neelamkavil, 2002).

Material Science and Nanotechnology

The exploration of boranes extends into material science, particularly in the development of nanocatalysts for hydrogen storage applications. Methylamine-borane, a derivative of borane, is identified as a promising candidate for hydrogen storage due to its high hydrogen capacity and ability to release hydrogen catalytically at ambient conditions. Research on cobalt nanoparticles supported on alumina nanofibers demonstrates the efficiency of borane derivatives in hydrogen release, highlighting their potential in fuel cell technologies and clean energy solutions (Baguc et al., 2019).

Advanced Polymerization Techniques

Innovative approaches to polymer synthesis utilize borane complexes for initiating controlled polymerization reactions. The interaction of boranes with specific reagents generates polymers with unique properties, opening new avenues for creating materials with tailored features for specific applications, from medical devices to advanced coatings. This demonstrates the broad applicability of boranes in polymer science, offering precise control over polymer composition and architecture (Bai & Shea, 2006).

properties

IUPAC Name

methyl-di(propan-2-yloxy)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BO2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOFOFKBMGVFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392090
Record name Dipropan-2-yl methylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropoxymethylborane

CAS RN

86595-27-9
Record name Dipropan-2-yl methylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropoxymethylborane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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